molecular formula C6H3Br2F2NO B11778567 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol

2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol

Cat. No.: B11778567
M. Wt: 302.90 g/mol
InChI Key: NOSZXSAKBCNCQW-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3Br2F2NO It is a derivative of pyridine, characterized by the presence of two bromine atoms, a difluoromethyl group, and a hydroxyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol typically involves the bromination of a pyridine derivative followed by the introduction of the difluoromethyl group. One common method is the bromination of 4-(difluoromethyl)pyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The bromine atoms and difluoromethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine atoms and the difluoromethyl group enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C6H3Br2F2NO

Molecular Weight

302.90 g/mol

IUPAC Name

2,6-dibromo-4-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H3Br2F2NO/c7-3-1-2(6(9)10)4(12)5(8)11-3/h1,6,12H

InChI Key

NOSZXSAKBCNCQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)O)C(F)F

Origin of Product

United States

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